molecular formula C15H20N2O2 B7513191 1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide

1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide

Cat. No. B7513191
M. Wt: 260.33 g/mol
InChI Key: UGFUNCZTAQSFHR-UHFFFAOYSA-N
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Description

1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide, also known as Acetylfentanyl, is a synthetic opioid drug that is structurally similar to fentanyl. It is a potent analgesic that is used in the treatment of severe pain. The chemical formula of Acetylfentanyl is C21H26N2O2, and its molecular weight is 342.44 g/mol. The drug was first synthesized in the 1960s, and since then, it has been used for both medical and non-medical purposes.

Scientific Research Applications

  • Anti-HIV-1 Activity : 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220) was discovered as a potent CCR5 antagonist with significant inhibitory activity against HIV-1 envelope-mediated membrane fusion and replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. It exhibited high metabolic stability and good pharmacokinetic profile, highlighting its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).

  • Chemical Synthesis and Reactions : The compound has been involved in studies focusing on the acylation of tertiary amides and the formation of 1-acyloxyiminium salts and 1-acyloxyenamines, which are pivotal in creating various organic compounds. Such reactions are fundamental in developing new pharmaceuticals and materials (Bottomley & Boyd, 1980).

  • Analgesic Properties : Modifications of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, including methylation at position 8, have been investigated to enhance their analgesic properties. This modification led to increased biological activity, especially for para-substituted derivatives, highlighting the potential for new analgesic drugs (Ukrainets et al., 2015).

  • Antiproliferative Activity : N-phenyl-1H-indazole-1-carboxamides, including variations of the 1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide structure, have been synthesized and tested for their antiproliferative activity against various cancer cell lines. Some compounds in this category showed promising activity, particularly against colon and melanoma cells, indicating potential for cancer therapy (Maggio et al., 2011).

properties

IUPAC Name

1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12(18)17-10-8-13(9-11-17)15(19)16(2)14-6-4-3-5-7-14/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFUNCZTAQSFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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